molecular formula C10H11N3O B1602649 5-(3-Methoxyphenyl)-1H-imidazol-2-amine CAS No. 933722-31-7

5-(3-Methoxyphenyl)-1H-imidazol-2-amine

Cat. No. B1602649
M. Wt: 189.21 g/mol
InChI Key: STJWZSDDFZMYNC-UHFFFAOYSA-N
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Description

The compound “5-(3-Methoxyphenyl)-1H-imidazol-2-amine” is likely to be


Scientific Research Applications

  • Synthesis and Biological Activity :

    • The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents was explored. These compounds demonstrated good cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).
  • Corrosion Inhibition :

    • Research on 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl) derivatives found significant corrosion inhibition efficacy on mild steel in acidic solutions. These imidazole derivatives, particularly those bearing hydroxyl groups, showed up to 96% efficiency in corrosion inhibition (Prashanth et al., 2021).
  • Central Nervous System Penetrability :

    • A study on 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole revealed its potential as a serotonin-3 receptor antagonist. This compound showed effective penetration of the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies related to this class of compounds (Rosen et al., 1990).
  • Chemical Synthesis and Drug Design :

    • The utility of 5-amino-1H-imidazoles in the synthesis of purine isosteres, such as 1-desazapurines, was demonstrated. These compounds are considered potent pharmacophores and are widely used in drug design and medicinal chemistry (Ostrovskyi et al., 2011).
  • Anticancer Potential :

    • Imidazole-based compounds, including derivatives of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, have shown potential in inducing apoptosis and cellular senescence in cancer cells. These findings underscore the potential of imidazole derivatives in cancer research (Sharma et al., 2014).

properties

IUPAC Name

5-(3-methoxyphenyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJWZSDDFZMYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591591
Record name 5-(3-Methoxyphenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)-1H-imidazol-2-amine

CAS RN

933722-31-7
Record name 5-(3-Methoxyphenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Methoxyphenyl)-1H-imidazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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